molecular formula C7H9NO B025313 (5-Methylpyridin-3-yl)methanol CAS No. 102074-19-1

(5-Methylpyridin-3-yl)methanol

Cat. No.: B025313
CAS No.: 102074-19-1
M. Wt: 123.15 g/mol
InChI Key: MRQAYFYTWNIVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylpyridin-3-yl)methanol is an organic compound with the chemical formula C7H9NO. It is a white solid with a special odor and is soluble in water and some organic solvents such as alcohols and ethers. This compound is known for its use as a catalyst in organic synthesis, particularly in hydrogenation reactions .

Preparation Methods

(5-Methylpyridin-3-yl)methanol can be synthesized through two primary methods:

Chemical Reactions Analysis

(5-Methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Scientific Research Applications

(5-Methylpyridin-3-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

(5-Methylpyridin-3-yl)methanol can be compared with other similar compounds such as:

    3-Pyridinemethanol: Similar in structure but lacks the methyl group at the 5-position.

    5-Methyl-2-pyridinemethanol: Similar but with the hydroxyl group at a different position.

    5-Methyl-4-pyridinemethanol: Similar but with the hydroxyl group at the 4-position.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields .

Properties

IUPAC Name

(5-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQAYFYTWNIVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474852
Record name (5-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102074-19-1
Record name (5-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methylpyridin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (552 mg, 14.5 mmol) was suspended in tetrahydrofuran (10 mL). To this, a tetrahydrofuran solution (10 mL) of methyl 5-methyl nicotinate (1.00 g, 14.5 mmol) was slowly added at 0° C. and the mixture was stirred at the same temperature for 30 minutes. The reaction was stopped by successive addition of water (0.552 mL), a 15% aqueous sodium hydroxide solution (0.552 mL) and water (1.66 mL) to the reaction mixture. The mixture was stirred at room temperature for 30 minutes and then filtered through Celite. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=9/1) to give 3-hydroxymethyl-5-methylpyridine (972 mg, yield: 100%).
Quantity
552 mg
Type
reactant
Reaction Step One
Name
Quantity
0.552 mL
Type
reactant
Reaction Step Two
Quantity
0.552 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.66 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To stirring solution of 233 mg (1.70 mmol) of 5-methylnicotinic acid (synthesized following the general procedure for 5-fluoro-isophthalic acid) in 30 mL of THF at 0° C. was added 181 mg (4.76 mmol) of LiAlH4. After 25 min., the reaction was quenched by adding successively 180 μL of H2O, 180 μL of 15% aqueous NaOH, and 540 μL of brine. The mixture was filtered through Celite and concentrated to give 87 mg of crude (5-methylpyridin-3-yl)methanol which was used for the next reaction without further purification.
Quantity
233 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
181 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Customer
Q & A

Q1: What is the structural characterization of (5-Methylpyridin-3-yl)methanol?

A1: this compound is an organic compound with the following characteristics:

    Q2: How does the structure of this compound relate to its potential use in synthesizing pharmaceuticals like omeprazole?

    A2: this compound serves as a foundational structure that can be further modified to obtain the desired precursor, (6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl)methanol, for 5-hydroxyomeprazole synthesis []. The presence of the methyl and methanol groups allows for further chemical transformations, such as chlorination and methoxylation, ultimately leading to the target molecule. This highlights the importance of simple heterocyclic compounds like this compound as building blocks in organic synthesis, particularly in the development of pharmaceuticals.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.